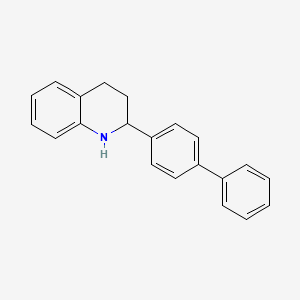
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a biphenyl group attached to a tetrahydroquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of biphenyl derivatives with tetrahydroquinoline precursors. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of biphenyl derivatives through the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler structure with two benzene rings, used in the synthesis of various organic compounds.
Tetrahydroquinoline: A related structure without the biphenyl group, known for its biological activities.
Quinoline: An oxidized form of tetrahydroquinoline, widely studied for its medicinal properties
Uniqueness: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the biphenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19N |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-13,21-22H,14-15H2 |
Clé InChI |
GWYGPQGWIFPKJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


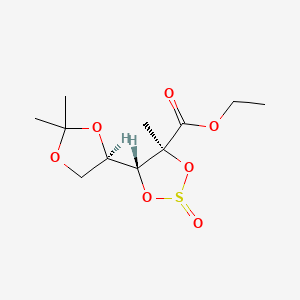
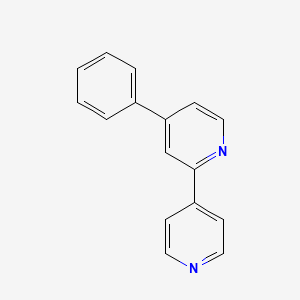
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
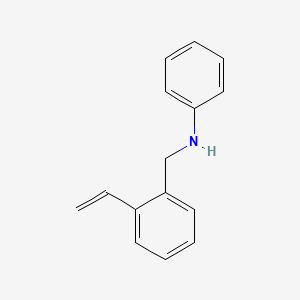
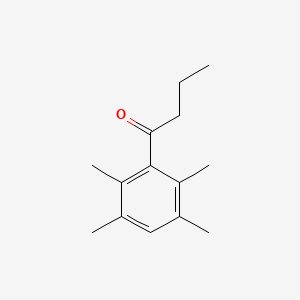



![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
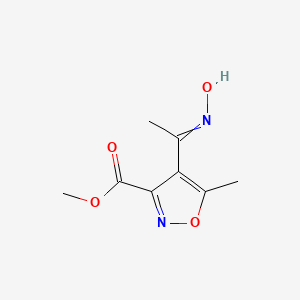
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

